molecular formula C21H23N3O4 B11151285 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide

Cat. No.: B11151285
M. Wt: 381.4 g/mol
InChI Key: KQPHIESQUGKMCV-UHFFFAOYSA-N
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Description

4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[2-(2-METHOXYPHENYL)ETHYL]BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[2-(2-METHOXYPHENYL)ETHYL]BUTANAMIDE typically involves the condensation of a quinazolinone derivative with a suitable amine. The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the reaction. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[2-(2-METHOXYPHENYL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce amine derivatives .

Scientific Research Applications

4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[2-(2-METHOXYPHENYL)ETHYL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[2-(2-METHOXYPHENYL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[2-(2-METHOXYPHENYL)ETHYL]BUTANAMIDE is unique due to its specific substitution pattern and the presence of both quinazolinone and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C21H23N3O4/c1-28-18-10-5-2-7-15(18)12-13-22-19(25)11-6-14-24-20(26)16-8-3-4-9-17(16)23-21(24)27/h2-5,7-10H,6,11-14H2,1H3,(H,22,25)(H,23,27)

InChI Key

KQPHIESQUGKMCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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